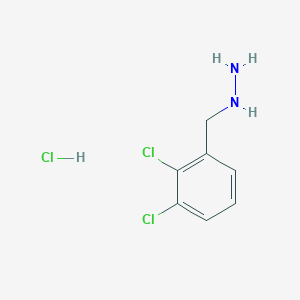

(2,3-Dichlorobenzyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

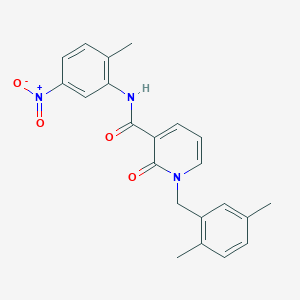

“(2,3-Dichlorobenzyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H9Cl3N2 . It has a molecular weight of 227.52 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms and a hydrazine group attached to it .Scientific Research Applications

Environmental Pollution Detection

Fluorescent Probes for Hydrazine Detection : Research has focused on developing fluorescent probes for detecting hydrazine, a hazardous environmental pollutant. One study designed a ratiometric fluorescent probe utilizing dicyanoisophorone, offering low cytotoxicity, large Stokes shift, and low detection limit, suitable for environmental water systems and fluorescence imaging of exogenous N2H4 in HeLa cells and zebrafish (Meiqing Zhu et al., 2019).

Spectrophotometric Determination

Hydrazine Determination : A spectrophotometric method has been developed for determining hydrazine by forming a derivative with 2,4-dinitrochlorobenzene, showing high molar absorptivity and low relative standard deviation. This method can be applied for hydrazine determination in boiler feed water (M. George et al., 2007).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : New hydrazine carbodithioic acid derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions, showing high inhibition efficiency and adherence to Langmuir isotherm for adsorption (K. F. Khaled, 2006).

Catalytic Applications

Hydrodechlorination of Chlorinated Organic Compounds : An experimental study explored the use of hydrazine as a reductant for Pd-catalyzed hydrodechlorination of chlorobenzene in water, finding it effective under alkaline conditions and identifying formic acid as a promising substitute for molecular hydrogen (F. Kopinke et al., 2004).

Biological and Medical Research

Bioimaging Applications : Near-infrared (NIR) fluorescent probes have been developed for the detection of hydrazine in biological systems, with one such probe displaying turn-on fluorescence and color change upon reaction with hydrazine, facilitating its detection in living cells (Jian-jun Ma et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “(3-Chlorobenzyl)hydrazine hydrochloride”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may be corrosive to metals . It’s recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name |

(2,3-dichlorophenyl)methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3,11H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBXXOXBYYTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)

methanone](/img/structure/B2777527.png)

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2777529.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2777534.png)

![7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2777535.png)

![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)

![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)